molecular formula C8H8ClNO3S B13515372 3-Acetyl-4-chlorobenzenesulfonamide

3-Acetyl-4-chlorobenzenesulfonamide

Cat. No.: B13515372
M. Wt: 233.67 g/mol
InChI Key: PUDJLGGRYUFSDI-UHFFFAOYSA-N
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Description

3-Acetyl-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at the 4-position, an acetyl group (-COCH₃) at the 3-position, and a sulfonamide (-SO₂NH₂) functional group. Sulfonamides are widely studied for their pharmacological relevance, including diuretic, antibacterial, and carbonic anhydrase inhibitory activities . The acetyl group may enhance metabolic stability or influence binding affinity compared to other substituents, as seen in derivatives like 4-Acetamido-3-chlorobenzenesulfonyl chloride (CAS 90071-24-0, ).

Properties

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

3-acetyl-4-chlorobenzenesulfonamide

InChI

InChI=1S/C8H8ClNO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3,(H2,10,12,13)

InChI Key

PUDJLGGRYUFSDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Acetyl-4-chlorobenzenesulfonamide typically involves the acetylation of 4-chlorobenzenesulfonamide. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the amino group .

Chemical Reactions Analysis

3-Acetyl-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Acetyl-4-chlorobenzenesulfonamide involves its interaction with specific enzymes. For instance, it inhibits aldehyde dehydrogenase by binding to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. Similarly, its inhibitory effects on COX-2 and 5-LOX involve blocking the enzyme’s active site, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
3-Acetyl-4-chlorobenzenesulfonamide 3-acetyl, 4-Cl, sulfonamide C₈H₈ClNO₃S Not explicitly listed Hypothesized metabolic stability, potential intermediate
3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide 3-amino, 4-Cl, N-cyclopentyl C₁₁H₁₅ClN₂O₂S 1017410-44-4 Pharmaceutical intermediate
4-Chloro-3-nitrobenzenesulfonamide 3-nitro, 4-Cl, sulfonamide C₆H₅ClN₂O₄S Not provided High reactivity (electron-withdrawing nitro group)
3-Chloro-4-fluorobenzenesulfonamide 3-Cl, 4-F, sulfonamide C₆H₅ClFNO₂S 146533-46-2 Enhanced electronegativity, niche synthesis
4-Chlorobenzenesulfonamide 4-Cl, sulfonamide C₆H₆ClNO₂S 98-64-6 Parent compound; diuretic precursor

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The acetyl group (moderately electron-withdrawing) in this compound may reduce nucleophilic reactivity compared to the amino group in 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide, which can participate in hydrogen bonding as a donor .
  • Halogen effects : Fluorine in 3-Chloro-4-fluorobenzenesulfonamide offers greater electronegativity and smaller steric bulk than chlorine, affecting crystal packing and solubility .

Physicochemical Properties

  • Solubility: Sulfonamides with polar substituents (e.g., amino, acetyl) generally exhibit improved water solubility. The acetyl group may introduce moderate polarity, whereas nitro groups reduce solubility due to increased hydrophobicity.
  • Hydrogen bonding: Amino groups act as hydrogen bond donors (e.g., 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide), while acetyl and nitro groups serve as acceptors, influencing crystal lattice stability .

Crystallographic Insights

Crystallographic studies of related compounds, such as 3-(4-Chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one (), highlight the role of hydrogen bonding in molecular packing. Tools like SHELX and ORTEP-3 are critical for resolving such structures.

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